molecular formula C18H24N2O2 B15099941 4-[(4-Ethylpiperazinyl)methyl]-7,8-dimethylchromen-2-one

4-[(4-Ethylpiperazinyl)methyl]-7,8-dimethylchromen-2-one

Cat. No.: B15099941
M. Wt: 300.4 g/mol
InChI Key: JACNHBKAGKCAHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(4-Ethylpiperazinyl)methyl]-7,8-dimethylchromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a chromen-2-one core structure substituted with an ethylpiperazinylmethyl group at the 4-position and two methyl groups at the 7 and 8 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Ethylpiperazinyl)methyl]-7,8-dimethylchromen-2-one typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Materials: The synthesis begins with the preparation of the chromen-2-one core, which can be derived from methyl phloroglucinol.

    Substitution Reaction: The chromen-2-one core undergoes a substitution reaction with 4-ethylpiperazine in the presence of a suitable catalyst, such as sodium hydroxide, to introduce the ethylpiperazinylmethyl group at the 4-position.

    Methylation: The final step involves the methylation of the chromen-2-one core at the 7 and 8 positions using methyl iodide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes:

    Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography.

    Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Ethylpiperazinyl)methyl]-7,8-dimethylchromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the chromen-2-one core to dihydrochromen derivatives.

    Substitution: The ethylpiperazinylmethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and suitable solvents.

Major Products

The major products formed from these reactions include quinones, dihydrochromen derivatives, and various substituted chromen-2-one derivatives.

Scientific Research Applications

4-[(4-Ethylpiperazinyl)methyl]-7,8-dimethylchromen-2-one has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(4-Ethylpiperazinyl)methyl]-7,8-dimethylchromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: It can inhibit or activate enzymes involved in metabolic pathways.

    Interacting with Receptors: The compound may bind to cellular receptors, modulating signal transduction pathways.

    Altering Gene Expression: It can influence the expression of genes related to cell growth and differentiation.

Comparison with Similar Compounds

4-[(4-Ethylpiperazinyl)methyl]-7,8-dimethylchromen-2-one can be compared with other similar compounds, such as:

    4-[(4-Methylpiperazinyl)methyl]-7,8-dimethylchromen-2-one: Similar structure but with a methyl group instead of an ethyl group.

    4-[(4-Phenylpiperazinyl)methyl]-7,8-dimethylchromen-2-one: Contains a phenyl group instead of an ethyl group.

    4-[(4-Benzylpiperazinyl)methyl]-7,8-dimethylchromen-2-one: Contains a benzyl group instead of an ethyl group.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C18H24N2O2

Molecular Weight

300.4 g/mol

IUPAC Name

4-[(4-ethylpiperazin-1-yl)methyl]-7,8-dimethylchromen-2-one

InChI

InChI=1S/C18H24N2O2/c1-4-19-7-9-20(10-8-19)12-15-11-17(21)22-18-14(3)13(2)5-6-16(15)18/h5-6,11H,4,7-10,12H2,1-3H3

InChI Key

JACNHBKAGKCAHK-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)CC2=CC(=O)OC3=C2C=CC(=C3C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.